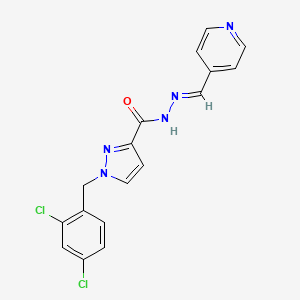

![molecular formula C19H13N5O B5511962 1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves complex reactions that highlight the compound's synthetic accessibility and versatility. For instance, a study described the synthesis of pyrrolo[2,3-b]quinoxaline derivatives through an iron-catalyzed oxidative coupling from an unactivated methyl arene, showcasing a method to construct the quinoxaline structure via oxidative processes in the presence of iron catalysts (Ahn et al., 2021). Another method involves the cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, demonstrating the efficiency of iron-catalyzed protocols for synthesizing substituted pyrrolo[1,2-a]quinoxalines through intramolecular reactions (Zhang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of pyrrolo[2,3-b]quinoxaline derivatives has been carried out through various spectroscopic and computational techniques. For example, a novel quinoline derivative was characterized using spectrophotometric and DFT computational study, providing insights into the molecular geometry, orbital energies, and quantum chemical reactivity parameters, which are crucial for understanding the electronic structure and stability of similar compounds (Al-Ahmary et al., 2018).

Chemical Reactions and Properties

Pyrrolo[2,3-b]quinoxaline compounds participate in various chemical reactions that underscore their reactivity and potential applications. For instance, dipolar dyes with a pyrrolo[2,3-b]quinoxaline skeleton containing a cyano group and a bridged tertiary amino group have been synthesized, showing intense emission and solvatofluorochromism suitable for bioimaging applications (Łukasz G. Łukasiewicz et al., 2016).

Physical Properties Analysis

The physical properties of pyrrolo[2,3-b]quinoxaline derivatives, such as solubility, stability, and aggregation-induced emission enhancement (AIEE), are significant for their practical applications. A study on pyrrolo[2,3-b]quinoxaline derivatives containing a 2-thienyl substituent highlighted their AIEE properties and the correlation between crystal structure and fluorescent properties, facilitated by π-π interactions (Goszczycki et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, including their reactivity, potential as corrosion inhibitors, and interaction with various reagents, have been extensively studied. For example, the inhibitory properties of a related compound on steel corrosion in hydrochloric acid solution were investigated, demonstrating high efficiency and the potential for industrial applications (Lebrini et al., 2020).

作用機序

Target of Action

The primary target of CCG-24910 is the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . MRTF-A plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-24910 acts as an inhibitor of Rho signaling . It blocks the nuclear accumulation of MRTF-A, thereby inhibiting the transcriptional signaling of RhoA .

Biochemical Pathways

CCG-24910 affects the Rho/SRF pathway . This pathway is involved in various cellular processes, including cell adhesion, migration, invasion, extravasation, survival, and proliferation . Inhibition of this pathway by CCG-24910 can lead to the control of tumor size .

Pharmacokinetics

Pharmacokinetics generally involves studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (adme) processes .

Result of Action

CCG-24910 shows high efficacy in the control of tumor size, especially in models derived from hematological malignancies . It also displays activity in several in vitro cancer cell functional assays .

特性

IUPAC Name |

1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O/c1-11(25)12-5-4-6-13(9-12)24-18(21)14(10-20)17-19(24)23-16-8-3-2-7-15(16)22-17/h2-9H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPSDFRUQPWEHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropyl-2-methyl-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine hydrobromide](/img/structure/B5511885.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5511895.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B5511902.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)

![N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5511914.png)

![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)

![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)

![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)